molecular formula C11H12F3N B2437342 Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine CAS No. 59382-27-3

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine

Cat. No. B2437342
CAS RN: 59382-27-3
M. Wt: 215.219
InChI Key: NSVKYISBQIIXQE-UHFFFAOYSA-N
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Description

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the CAS Number: 59382-27-3 . It has a molecular weight of 215.22 . The IUPAC name for this compound is cyclopropyl [3- (trifluoromethyl)phenyl]methanamine . It is stored in a dark place, sealed in dry, at 2-8°C . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine is 1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine has a molecular weight of 215.22 . It is a liquid at room temperature . The compound should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine and its derivatives have been widely studied for their chemical synthesis and properties. For instance, Stark (2000) described the synthesis of ciproxifan, a histamine H3-receptor antagonist, which uses a similar compound as a key intermediate. This process involves a SNAr reaction for acylated fluoroaromatics with cyclopropanation, highlighting the chemical versatility of such compounds (Stark, 2000). Similarly, Demir et al. (2004) achieved the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, showcasing the utility of cyclopropyl derivatives in synthesizing structurally complex and potentially biologically active molecules (Demir, Ozge Seşenoğlu, Ülkü, & Arici, 2004).

Catalysis and Chemical Reactions

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine derivatives have also been explored in catalysis. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in unsymmetrical NCN′ pincer palladacycles, which demonstrated good catalytic activity and selectivity (Roffe, Tizzard, Coles, Cox, & Spencer, 2016). Another study by Karabuğa et al. (2015) involved the synthesis of (4-Phenylquinazolin-2-yl)methanamine, which was used to create N-heterocyclic ruthenium(II) complexes effective in transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Antimicrobial and Antitubercular Applications

Compounds based on cyclopropyl[3-(trifluoromethyl)phenyl]methanamine have been investigated for their antimicrobial properties. Dwivedi et al. (2005) synthesized aryloxyphenyl cyclopropyl methanones, displaying in vitro antitubercular activities against Mycobacterium tuberculosis (Dwivedi, Tewari, Tiwari, Chaturvedi, Manju, Srivastava, Giakwad, Sinha, & Tripathi, 2005). Additionally, Anand et al. (2013) identified 1-[(4-benzyloxyphenyl)-but-3-enyl]-1H-azoles as potent antitubercular agents, synthesizing these compounds from cyclopropyl ring of phenyl cyclopropyl methanols (Anand, Ramakrishna, Gupt, Chaturvedi, Singh, Srivastava, Sharma, Rai, Ramachandran, Dwivedi, Gupta, Kumar, Pandey, Shukla, Pandey, Lal, & Tripathi, 2013).

Safety and Hazards

The safety information for Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine includes several hazard statements: H315-H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7/h1-3,6-7,10H,4-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVKYISBQIIXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine

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